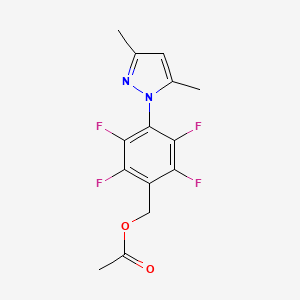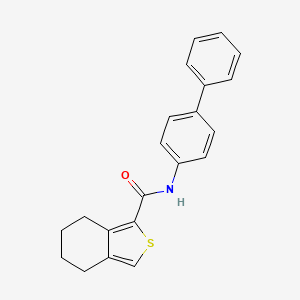
N-(2-furylmethyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-phenoxypropanamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. The compound is characterized by the presence of a furylmethyl group and a phenoxypropanamide moiety, which contribute to its unique properties and reactivity.
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-3-phenoxypropanamide and its derivatives involves several steps, starting from commercially available precursors. High yield and purity indicate the efficiency of the synthesis process and the lack of significant side reactions. The chemical structures of the synthesized compounds are typically confirmed through spectroscopic methods such as 1H NMR and mass spectrometry (Loganathan et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure analysis, spectroscopic IR, NMR, and UV-Vis investigations, is crucial for understanding the compound's geometry, vibrational frequencies, and electronic properties. Techniques like X-ray diffraction and DFT calculations offer insights into the optimized molecular structure and the agreement between calculated and experimentally measured values (Demir et al., 2016).
Chemical Reactions and Properties
N-(2-furylmethyl)-3-phenoxypropanamide undergoes various chemical reactions, including alkylation and reactions with electrophiles, to form chemoselectively hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the compound's reactivity towards different reagents and conditions (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-(2-furylmethyl)-3-phenoxypropanamide, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-3-phenoxypropanamide, including its reactivity, stability, and interaction with other molecules, are crucial for its potential applications in various fields. Studies have focused on its topoisomerase inhibitory activity, cytotoxicity, and structure-activity relationships to explore its biological and pharmaceutical potential (Kadayat et al., 2015).
科学的研究の応用
Antimutagenic Activity
- Phenylpropanoids in Clove: Phenylpropanoids, related to N-(2-furylmethyl)-3-phenoxypropanamide, have been found to exhibit antimutagenic activity. These compounds suppress umu gene expression, which is induced in response to mutagens, in Salmonella typhimurium. This indicates a potential role in preventing genetic mutations (Miyazawa & Hisama, 2003).
Corrosion Inhibition
- Schiff Base Compounds: Schiff base compounds containing nitrogen, similar in structure to N-(2-furylmethyl)-3-phenoxypropanamide, have been investigated as corrosion inhibitors. These compounds are effective in protecting mild steel in acidic environments, which suggests a potential industrial application in corrosion prevention (Leçe, Emregül, & Atakol, 2008).
Radiosynthesis and Biological Evaluation
- Positron Emission Tomography: Compounds structurally related to N-(2-furylmethyl)-3-phenoxypropanamide, such as 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)nortropane, have been synthesized for potential use in positron emission tomography (PET) imaging. Their binding affinity to human serotonin, dopamine, and norepinephrine transporters is explored, indicating potential medical imaging applications (Stehouwer et al., 2005).
Phenolic Compounds in Stress Response
- Phenylpropanoid Pathway in Plants: Phenylpropanoid biosynthetic pathways, related to N-(2-furylmethyl)-3-phenoxypropanamide, are activated in plants under stress conditions. This leads to the accumulation of phenolic compounds, which are crucial for the plant's defense against environmental stress (Sharma et al., 2019).
Pharmaceutical Applications
- UCM707 as Endocannabinoid Transporter Inhibitor: N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, closely related to N-(2-furylmethyl)-3-phenoxypropanamide, has been shown to be a potent inhibitor of the endocannabinoid transporter. It can potentiate the actions of endocannabinoids, suggesting its potential application in the treatment of disorders modulated by endocannabinoid signaling (de Lago et al., 2002).
Nanofiltration for Compound Recovery
- Nanofiltration in Food Processing: The use of nanofiltration for the separation and concentration of phenolic compounds from press liquors is demonstrated. This technology can be applied for the efficient recovery of valuable compounds, such as those related to N-(2-furylmethyl)-3-phenoxypropanamide, from industrial waste streams (Conidi, Cassano, & Drioli, 2012).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of thiadiazine, which are structurally similar to N-(2-furylmethyl)-3-phenoxypropanamide, have shown in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes. This suggests potential applications in developing antimicrobial agents (Coburn, Ho, & Bronstein, 1982).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFPXMRPSWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)
